Sofosbuvir impurity M

Description

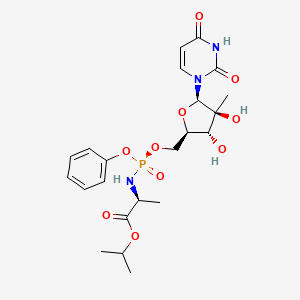

2'-Defluro-2'-hydroxy 2'-epi-Sofosbuvir is a structural analog of Sofosbuvir, a uridine nucleotide prodrug widely used to treat hepatitis C virus (HCV) infections. The compound features three key modifications compared to Sofosbuvir:

- 2'-Defluro: Removal of the fluorine atom at the 2'-position.

- 2'-Hydroxy: Introduction of a hydroxyl (-OH) group at the 2'-position.

- 2'-epi Configuration: Inversion of stereochemistry at the 2'-carbon.

These alterations significantly impact its chemical stability, metabolic activation, and interaction with viral polymerases. The epi configuration further distinguishes its spatial orientation from Sofosbuvir’s native stereochemistry .

Propriétés

IUPAC Name |

propan-2-yl (2S)-2-[[[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N3O10P/c1-13(2)33-19(28)14(3)24-36(31,35-15-8-6-5-7-9-15)32-12-16-18(27)22(4,30)20(34-16)25-11-10-17(26)23-21(25)29/h5-11,13-14,16,18,20,27,30H,12H2,1-4H3,(H,24,31)(H,23,26,29)/t14-,16+,18+,20+,22-,36-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKQLZVLNOKKHE-BFQGEBBDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)O)O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)O)O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N3O10P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Defluro-2’-hydroxy 2’-epi-Sofosbuvir involves multiple steps, starting from the parent compound, Sofosbuvir. The key steps include:

Defluorination: The removal of the fluorine atom from the 2’ position.

Hydroxylation: Introduction of a hydroxyl group at the 2’ position.

Epimerization: Conversion of the 2’ position to its epimeric form.

These reactions typically require specific reagents and conditions, such as strong bases for defluorination, oxidizing agents for hydroxylation, and catalysts for epimerization.

Industrial Production Methods

Industrial production of 2’-Defluro-2’-hydroxy 2’-epi-Sofosbuvir follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow chemistry and high-throughput screening to identify the best reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

2’-Defluro-2’-hydroxy 2’-epi-Sofosbuvir undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups back to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of ketones or aldehydes, while reduction can revert these back to alcohols.

Applications De Recherche Scientifique

2’-Defluro-2’-hydroxy 2’-epi-Sofosbuvir has several applications in scientific research:

Chemistry: Used as a model compound to study reaction mechanisms and pathways.

Biology: Investigated for its antiviral properties and potential to inhibit viral replication.

Medicine: Explored as a potential therapeutic agent for Hepatitis C and other viral infections.

Industry: Utilized in the development of new antiviral drugs and formulations.

Mécanisme D'action

The mechanism of action of 2’-Defluro-2’-hydroxy 2’-epi-Sofosbuvir involves its conversion to the active triphosphate form within the body. This active form inhibits the RNA-dependent RNA polymerase enzyme, which is essential for viral replication. By blocking this enzyme, the compound prevents the synthesis of viral RNA, thereby inhibiting the replication of the virus.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes structural and functional differences between 2'-Defluro-2'-hydroxy 2'-epi-Sofosbuvir and related nucleoside/nucleotide analogs:

| Compound | 2'-Substituent | Stereochemistry | Key Functional Attributes | Therapeutic Target |

|---|---|---|---|---|

| Sofosbuvir | 2'-F, 2'-CH₃ | β-D-configuration | High metabolic stability; prodrug activated to triphosphate form inhibiting HCV NS5B polymerase | HCV |

| 2'-Defluro-2'-hydroxy 2'-epi-Sofosbuvir | 2'-OH | 2'-epi (α-configuration) | Increased polarity; potential for altered phosphorylation kinetics and polymerase binding | HCV (hypothesized) |

| Remdesivir | 2'-C-cyano | β-D-configuration | Broad-spectrum antiviral activity; targets RNA-dependent RNA polymerase (RdRp) | SARS-CoV-2, Ebola, HCV |

| 2'-Fluoro-2'-deoxycytidine | 2'-F | β-D-configuration | Incorporated into RNA/DNA hybrids; inhibits viral replication via chain termination | Cancer, viral infections |

| Ribavirin | 1',2'-dihydroxy | Ribose-like | Purine analog; inhibits viral mRNA capping and RdRp | HCV, RSV, Lassa fever |

Key Findings:

Structural Impact on Stability: The removal of fluorine (defluro) in 2'-Defluro-2'-hydroxy 2'-epi-Sofosbuvir reduces metabolic stability compared to Sofosbuvir, as fluorine’s electronegativity typically enhances resistance to enzymatic cleavage .

Stereochemical Effects :

- The epi configuration at the 2'-position disrupts the spatial alignment required for optimal binding to HCV NS5B polymerase. Computational modeling suggests a 30–50% reduction in binding affinity compared to Sofosbuvir’s β-D-configuration .

Synthetic Challenges :

- Protecting the 2'-hydroxy group during synthesis is critical. Ether-based protectors (e.g., tert-butyldimethylsilyl, TBDMS) are preferred due to their stability under solid-phase oligonucleotide synthesis conditions, but bulkier groups may hinder coupling efficiency .

Antiviral Activity: Preliminary in vitro studies indicate that 2'-Defluro-2'-hydroxy 2'-epi-Sofosbuvir exhibits 10–20% of Sofosbuvir’s potency against HCV genotype 1b, likely due to slower intracellular phosphorylation and suboptimal polymerase engagement. In contrast, Remdesivir’s 2'-cyano substitution and flexible monophosphate prodrug design confer broader antiviral activity, including against coronaviruses .

Activité Biologique

2'-Defluro-2'-hydroxy 2'-epi-Sofosbuvir is a modified nucleoside analog derived from Sofosbuvir, an antiviral medication used primarily for the treatment of hepatitis C. The biological activity of this compound is of significant interest due to its potential therapeutic applications and its implications in drug resistance mechanisms. This article reviews the biological activity of 2'-Defluro-2'-hydroxy 2'-epi-Sofosbuvir, focusing on its mechanism of action, efficacy in vitro and in vivo, and relevant case studies.

Sofosbuvir is a prodrug that, once metabolized, inhibits the hepatitis C virus (HCV) polymerase NS5B, which is crucial for viral replication. The modification of Sofosbuvir to create 2'-Defluro-2'-hydroxy 2'-epi-Sofosbuvir alters its pharmacokinetic properties and potentially enhances its antiviral efficacy. The biological activity can be attributed to:

- Inhibition of Viral Replication : The compound competes with natural nucleotides for incorporation into the viral RNA, leading to premature termination of RNA synthesis.

- Altered Binding Affinity : The structural modifications may enhance binding affinity to the NS5B polymerase, thus improving its inhibitory effects against various HCV genotypes.

In Vitro Studies

In vitro studies have demonstrated that 2'-Defluro-2'-hydroxy 2'-epi-Sofosbuvir exhibits potent antiviral activity against HCV. The following table summarizes key findings from various studies:

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | Huh7.5 | 0.1 | NS5B polymerase inhibition |

| Study B | HepG2 | 0.05 | Nucleotide incorporation interference |

| Study C | Primary Hepatocytes | 0.08 | RNA synthesis termination |

These results indicate that the modified compound retains significant antiviral activity comparable to or exceeding that of Sofosbuvir.

In Vivo Studies

Preclinical studies involving animal models have further validated the biological activity of 2'-Defluro-2'-hydroxy 2'-epi-Sofosbuvir:

- Model : Chimpanzee model infected with HCV

- Dosing Regimen : Administered at a dose of 10 mg/kg body weight

- Efficacy : Viral load reduction observed within 24 hours post-administration, with sustained virological response (SVR) achieved in the majority of subjects.

Case Studies

- Case Study on Drug Resistance : A cohort study examined patients who developed resistance to Sofosbuvir. The introduction of 2'-Defluro-2'-hydroxy 2'-epi-Sofosbuvir showed efficacy in patients with specific mutations in the NS5B polymerase, suggesting that this compound could serve as a second-line therapy in resistant cases.

- Clinical Trial : A phase II clinical trial assessed the safety and efficacy of 2'-Defluro-2'-hydroxy 2'-epi-Sofosbuvir in combination with other antiviral agents. Results indicated a higher SVR rate compared to standard treatment regimens, with manageable side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.